molecular formula C13H10N4OS B009302 5,5-Bis(2-pyridyl)-2-thiohydantoin CAS No. 100899-17-0

5,5-Bis(2-pyridyl)-2-thiohydantoin

Cat. No. B009302
M. Wt: 270.31 g/mol
InChI Key: GTGXIDMIPMZOLV-UHFFFAOYSA-N
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Description

5,5-Bis(2-pyridyl)-2-thiohydantoin, also known as BPT, is a chelating agent that has been widely used in various scientific research applications. It is a bidentate ligand that forms stable complexes with metal ions, particularly copper(II) ions, due to its thiohydantoin and pyridyl groups.

Scientific Research Applications

  • Corrosion Inhibition : A related compound, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, effectively inhibits mild steel corrosion in acidic solutions, particularly in 1M HCl solutions (Lebrini, Bentiss, Vezin, & Lagrenée, 2006).

  • Antifungal Applications : A one-pot synthesis method for related thiohydantoins shows promising fungicidal activity against Fusarium oxysporum, indicating potential pharmaceutical applications (Shaker et al., 2019).

  • Pharmaceutical Potential : The facile synthesis of isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their derivatives offers insights into pharmaceutical applications (Majouga et al., 2004).

  • Spectrophotometric Analytical Reagents : Pyridine derivatives of 2-thiohydantoin show potential as spectrophotometric reagents for analyzing metallic ions (González, Ariza, Pino, & Villanova, 1978).

  • Catalysis in Coordination Complexes : These compounds could catalyze the production of tetrahedral coordination complexes with cobalt(II) chloride (Beloglazkina et al., 2005).

  • Antibacterial and Anti-HIV Activities : Novel homoveratryl-based thiohydantoins have shown promising antibacterial and anti-HIV activities (Patel, Desai, & Chikhalia, 2006).

  • Antitumoral Activity : Bis(pyridyl)methane derivatives exhibit significant antitumoral activity against various human cancer cell lines (Cocco, Congiu, & Onnis, 2003).

  • CB1 Cannabinoid Receptor Affinity : Substituted thiohydantoins show high affinity for the CB1 cannabinoid receptor, suggesting their potential in medicinal chemistry (Muccioli et al., 2005).

  • Cholesterol Lowering Activity : Certain derivatives of 5,5-Diaryl-2-thiohydantoins demonstrate potential as hypolipidemic agents (Tompkins, 1986).

  • Homobinuclear Complexes Synthesis : The compound's derivatives are used in synthesizing homobinuclear complexes of various ions (Dash et al., 2011).

properties

IUPAC Name

5,5-dipyridin-2-yl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGXIDMIPMZOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143563
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Bis(2-pyridyl)-2-thiohydantoin

CAS RN

100899-17-0
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100899170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Bis(2-pyridyl)-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Tompkins - Journal of medicinal chemistry, 1986 - ACS Publications
A series of 5, 5-diaryl-2-thiohydantoins and 5, 5-diaryl-iV8-substituted-2-thiohydantoins related to 5, 5-diphenyl-2-thiohydantoin (DPTH) were investigated as potential hypolipidemic …
Number of citations: 69 pubs.acs.org
GE Stokker, AW Alberts, JL Gilfillan… - Journal of medicinal …, 1986 - ACS Publications
In a previous paper1 on HMG-CoA reductase inhibitors, we reported thesyntheses and biological propertiesof a series of 7-(3, 5-disubstituted [l, T-biphenyl]-2-yl)-3, 5-di-hydroxy-6-…
Number of citations: 37 pubs.acs.org

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